Sodium phenylacetate

Overview

Description

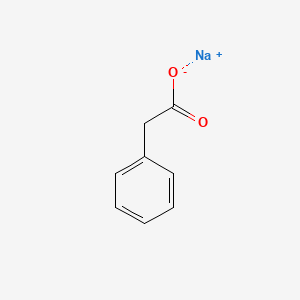

Sodium phenylacetate is an organic compound that contains a phenyl functional group and a carboxylic acid functional group. It is the sodium salt of phenylacetic acid and appears as a white solid with a disagreeable odor. This compound is used in various scientific and industrial applications, including as a pharmaceutical agent for treating urea cycle disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylacetate can be synthesized through the neutralization of phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water and adding sodium hydroxide to form this compound and water. The reaction is as follows:

C8H8O2+NaOH→C8H7NaO2+H2O

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of benzyl cyanide followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phenylacetic acid.

Reduction: It can be reduced to form phenylacetaldehyde.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phenylacetic acid.

Reduction: Phenylacetaldehyde.

Substitution: Various substituted phenylacetates depending on the reagents used

Scientific Research Applications

Sodium phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

Sodium phenylacetate exerts its effects by providing an alternate pathway for the removal of ammonia through the formation of its metabolites. One mole of this compound removes two moles of nitrogen. This process helps in reducing the levels of ammonia in the body, which is crucial for patients with urea cycle disorders .

Comparison with Similar Compounds

Phenylacetic Acid: The parent compound of sodium phenylacetate, used in similar applications but differs in its physical state and solubility.

Sodium Benzoate: Another compound used in the treatment of hyperammonemia, but it removes only one mole of nitrogen per mole of the compound.

Uniqueness: this compound is unique in its ability to remove two moles of nitrogen per mole, making it more efficient in treating hyperammonemia compared to sodium benzoate. Additionally, its role as a precursor in organic synthesis and its applications in various fields highlight its versatility .

Biological Activity

Sodium phenylacetate (NaPA) is a compound with significant biological activity, particularly noted for its therapeutic potential in treating various medical conditions, including urea cycle disorders and certain cancers. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and case studies that highlight the efficacy of this compound.

This compound is a sodium salt of phenylacetic acid, which plays a crucial role in metabolic processes. Its primary mechanism involves acting as an ammonia scavenger, facilitating the removal of excess nitrogen from the body. This property is particularly beneficial in patients with urea cycle disorders, where ammonia accumulates due to metabolic deficiencies.

Mechanisms of Action :

- Ammonia Scavenging : this compound combines with amino acids to form alternative products for urinary nitrogen excretion, thereby reducing hyperammonemia levels .

- Anticancer Activity : It exhibits growth-inhibiting effects on various tumor cell lines. The compound has been shown to induce differentiation and apoptosis in malignant cells by affecting chromatin dynamics during gene transcription .

1. Treatment of Hyperammonemia

This compound is primarily used in treating hyperammonemia, especially in patients with urea cycle disorders. It provides an alternative pathway for nitrogen disposal, thus helping maintain nitrogen homeostasis.

Case Study :

A 21-year-old male with pyruvate decarboxylase deficiency presented with severe hyperammonemia (447 mmol/L). Following the administration of this compound combined with sodium benzoate, his ammonia levels decreased significantly to 47 mmol/L within seven hours without requiring dialysis .

2. Anticancer Therapeutics

Research indicates that this compound can be effective against specific cancers. A Phase I clinical trial demonstrated its potential in treating high-grade gliomas and advanced prostate cancer.

Study Findings :

- Dosage and Administration : Patients received this compound at doses of 125 mg/kg twice daily for two weeks. This regimen was well tolerated, with some patients showing partial responses to treatment .

- Pharmacokinetics : The drug exhibited nonlinear pharmacokinetics, inducing its own clearance over time, which necessitated careful monitoring to avoid toxicity .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile reveals that it can accumulate in the body, leading to dose-limiting toxicities such as central nervous system depression. Careful dose management is essential to minimize these effects while maximizing therapeutic outcomes .

| Parameter | Value |

|---|---|

| Dosage | 125 mg/kg (twice daily) |

| Duration | 2 weeks |

| Observed Toxicity | CNS depression |

| Clinical Response | Partial response in glioma |

Safety and Efficacy

While this compound is generally well tolerated, instances of overdose have led to severe complications. A report highlighted three cases where inappropriate dosing resulted in significant adverse effects, underscoring the importance of proper dosing protocols .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie sodium phenylacetate's cytostatic effects in cancer cells?

this compound (NaPA) inhibits cancer cell proliferation by altering gene expression, including downregulating tumor growth factor-beta 2 (TGF-β2) and upregulating class I MHC HLA transcripts, which promote immune recognition. In prostate cancer models, NaPA also reduces invasiveness by suppressing urokinase plasminogen activator (uPA), a protease linked to metastasis . Methodological Approach: Use RT-PCR and Western blotting to quantify TGF-β2, HLA, and uPA levels in treated vs. untreated cells. Pair with functional assays like Matrigel invasion chambers to validate phenotypic changes.

Q. What are standard protocols for in vitro dose-response studies of this compound?

Preclinical studies typically apply NaPA at 5–20 mM concentrations, with exposure times ranging from 48 to 72 hours. Dose-dependent effects are assessed via MTT assays for viability and flow cytometry for cell cycle arrest. Normal cells (e.g., endothelial cells) should be included as controls to confirm selective cytotoxicity . Methodological Note: Monitor pH levels, as phenylacetate can acidify media, confounding results. Use buffered solutions and validate pH stability.

Q. How is this compound utilized as a substrate in enzymatic activity assays?

In arylesterase activity assays, phenylacetate serves as the substrate. The reaction is monitored spectrophotometrically at 270 nm, measuring phenol release over 75 seconds. Calculations use the molar extinction coefficient of phenylacetate (10⁶ cm⁻³) to quantify enzyme kinetics . Methodological Tip: Include calcium chloride to stabilize arylesterase activity and validate measurements against a phenol standard curve.

Advanced Research Questions

Q. How can researchers optimize synergistic combinations of this compound with other antitumor agents?

NaPA enhances the efficacy of suramin in prostate cancer models, with combination indices calculated via the Chou-Talalay method. Methodology: Perform checkerboard assays to identify additive/synergistic doses, followed by RNA sequencing to uncover cooperative pathways (e.g., metabolic reprogramming or immune modulation) . Validate in vivo using xenograft models and pharmacokinetic (PK) monitoring to avoid overlapping toxicities .

Q. What experimental strategies address nonlinear pharmacokinetics of this compound in clinical studies?

NaPA exhibits saturable metabolism due to conjugation with glutamine. Use population PK modeling (e.g., NONMEM) to account for interpatient variability. In Phase I trials, split dosing (twice daily) mitigates accumulation-related neurotoxicity while maintaining serum concentrations >250 µg/mL . Methodological Consideration: Incorporate therapeutic drug monitoring (TDM) and adjust doses based on ammonia levels in hepatic encephalopathy studies .

Q. How can contradictory findings between preclinical and clinical efficacy be reconciled?

While NaPA induces tumor reversion in vitro, clinical trials show limited monotherapy activity. Resolution Strategy: Investigate tumor microenvironment (TME) factors using 3D co-culture models (e.g., cancer-associated fibroblasts + immune cells) to mimic in vivo resistance mechanisms. Additionally, analyze patient stratification biomarkers (e.g., glutamine synthetase expression) to identify responsive subgroups .

Q. What role does phenylacetyl-CoA play in bacterial metabolism, and how can this inform drug delivery research?

In Pseudomonas, phenylacetate is aerobically catabolized into phenylacetyl-CoA, a precursor for antibiotics like penicillin G. Methodology: Use isotopically labeled NaPA (¹³C-phenylacetate) in bacterial cultures to track metabolic flux via LC-MS. This can inform drug delivery systems leveraging bacterial pathways for targeted prodrug activation .

Q. How do researchers balance neurotoxic risks with therapeutic efficacy in NaPA dosing?

Neurotoxicity correlates with phenylacetic acid (PAA) plasma levels in cancer patients but not in urea cycle disorder cohorts. Methodology: Conduct comparative PK/PD studies across indications, measuring PAA and ammonia levels. Use EEG monitoring in clinical trials to detect subclinical neurotoxicity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For complex matrices (e.g., plasma), use solid-phase extraction (SPE) and validate recovery rates ≥85%. Advanced labs may employ LC-MS/MS for enhanced sensitivity in low-concentration samples (e.g., cerebrospinal fluid) .

Q. How can in vitro findings translate to clinically relevant outcomes in urea cycle disorders?

NaPA reduces ammonia via glutamine scavenging. Translational Approach: Use primary hepatocyte models with ammonia challenge (5–10 mM) to simulate hyperammonemia. Measure urea cycle enzymes (e.g., carbamoyl phosphate synthetase) via ELISA and correlate with NaPA dosing. Validate in murine models with conditional OTC gene knockouts .

Q. Data Contradiction and Gap Analysis

- Gap : Most studies focus on NaPA monotherapy; limited data exist on its role in epigenetic modulation (e.g., histone deacetylase inhibition).

- Contradiction : While NaPA shows cytostatic effects in vitro, clinical trials report minimal tumor regression. Potential explanations include TME-mediated resistance or inadequate drug penetration .

- Future Direction : Explore NaPA-loaded nanoparticles to enhance blood-brain barrier penetration in glioblastoma models .

Properties

IUPAC Name |

sodium;2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.Na/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOREEUASZHZBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103-82-2 (Parent) | |

| Record name | Sodium phenylacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059427 | |

| Record name | Sodium phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution: Pale yellow liquid; [HSDB] Powder; [MSDSonline] | |

| Record name | Sodium phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, Insoluble in alcohol, ether and ketones | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium phenylacetate and sodium benzoate decrease ammonia concentrations by serving as alternatives to urea for the excretion of waste nitrogen. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, and benzoate is conjugated with glycine to form hippuric acid; phenylacetylglutamine and hippuric acid subsequently are excreted in urine. Conjugation of 1 mole of phenylacetate with glutamine removes 2 moles of nitrogen, while conjugation of 1 mole of benzoate with glycine removes 1 mole of nitrogen. The nitrogen content of phenylacetylglutamine is identical to that of urea (i.e., both contain 2 moles of nitrogen). Glutamine and glycine used in these reactions are replaced by synthesis, thereby reducing the nitrogen pool and attenuating the risk of ammonia- and glutamine-induced neurotoxicity in patients with deficiencies of urea cycle enzymes. | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Aqueous solution is pale yellow | |

CAS No. |

114-70-5 | |

| Record name | Sodium phenylacetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium phenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N6U1781G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.